![molecular formula C8H20N2O5 B14170528 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 116897-46-2](/img/structure/B14170528.png)
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization[2][2].
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction[2][2].
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, simpler amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Maintains enzyme activity in biochemical assays and electrophoresis.
Medicine: Employed in the formulation of pharmaceuticals and as a stabilizer for biological samples.
Industry: Used in the production of detergents, emulsifiers, and stabilizers.
Mécanisme D'action
The compound exerts its effects by stabilizing the pH of the solution in which it is used. It acts as a buffer, maintaining the pH within a narrow range, which is crucial for enzyme activity and other biochemical processes. The molecular targets include enzymes and other proteins that require a stable pH environment for optimal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: Used as an emulsifier and pH adjuster in various applications.
Diethanolamine: Employed in the production of surfactants and as a corrosion inhibitor.
N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Another buffering agent used in biochemical assays.
Uniqueness
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to maintain a stable pH over a wide range of conditions. This property makes it particularly valuable in biochemical and molecular biology applications where enzyme activity must be preserved .
Propriétés
Numéro CAS |
116897-46-2 |
|---|---|
Formule moléculaire |
C8H20N2O5 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
Clé InChI |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)CCO.C(C(=O)O)N |
Numéros CAS associés |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
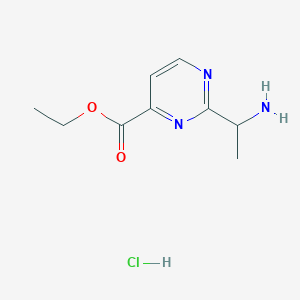


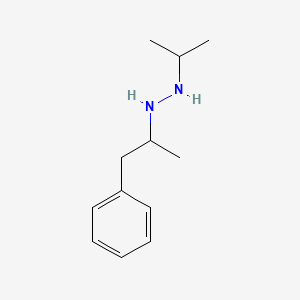
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
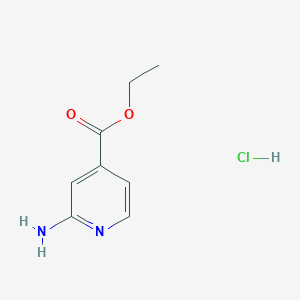
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)
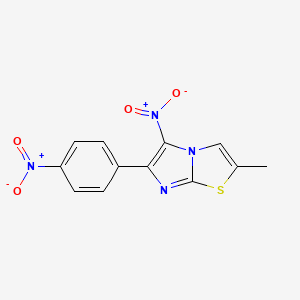


![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
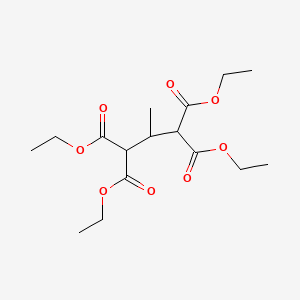
![1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14170525.png)
